(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

Pharmacokinetics Enantioselective Metabolism Intravenous Administration

Racemic prilocaine introduces unpredictable pharmacokinetic variability in enantioselective studies. Pure (S)-Prilocaine (CAS 14289-31-7) is the essential chiral reference standard for method validation and impurity profiling. - 43% longer terminal half-life (124±64 min) vs. R(-)-enantiomer (87±27 min, P<0.05) - 26% lower total plasma clearance (1.91±0.30 L/min vs. 2.57±0.46 L/min, P<0.0001) - Significantly higher plasma levels after oral administration due to enantioselective first-pass metabolism Supplied with full Certificate of Analysis for regulatory-compliant quality control.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 14289-31-7
Cat. No. B082525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
CAS14289-31-7
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1
InChIKeyMVFGUOIZUNYYSO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Prilocaine Procurement Guide


(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide (CAS 14289-31-7), also referred to as S(+)-prilocaine or L-(+)-prilocaine, is the S-enantiomer of the amide-type local anesthetic prilocaine [1]. While prilocaine is clinically administered as a racemic (1:1) mixture of R(-) and S(+) enantiomers, this compound represents the isolated, optically pure S(+) form [2]. Its primary mechanism, shared with other local anesthetics, involves the blockade of voltage-gated sodium channels to inhibit neuronal signal propagation [3]. As a chiral molecule with a defined three-dimensional configuration (S at the stereogenic center), it is a critical reference standard for chiral analytical method development, impurity profiling, and investigations into enantioselective pharmacology [4].

Product Identity Single S-enantiomer chiral reference standard; isolated optically pure S(+)-prilocaine
Primary Workflow Chiral analytical method development, impurity profiling, and stereoselective bioanalysis
Research Context Enantiomer-comparison pharmacology studies; enantioselective pharmacokinetic investigations

Why S-Prilocaine Is Irreplaceable


Direct substitution of S(+)-prilocaine with racemic prilocaine or other amide-type local anesthetics is scientifically untenable in contexts requiring enantiomeric purity or precise pharmacokinetic prediction. The two enantiomers of prilocaine exhibit significantly divergent pharmacokinetic profiles in humans, with S(+)-prilocaine demonstrating a substantially longer terminal half-life (124±64 min) compared to R(-)-prilocaine (87±27 min, P<0.05) and a markedly lower total plasma clearance (1.91±0.30 L/min vs. 2.57±0.46 L/min for R(-)-prilocaine, P<0.0001) [1]. Furthermore, after oral administration of the racemate, plasma concentrations of S(+)-prilocaine are much higher than those of the R(-)-form, indicating enantioselective first-pass metabolism [2]. Consequently, using the racemate instead of the pure S-enantiomer introduces an unpredictable pharmacodynamic variable. In analytical and regulatory settings, the S-enantiomer serves as a critical impurity marker (Prilocaine Impurity 28) and is essential for validating chiral separation methods, making it irreplaceable for quality control and pharmacopoeial compliance .

Target S(+)-Prilocaine (single enantiomer)
Substitute Risk Racemic prilocaine (1:1 R/S mixture)

Racemic prilocaine has different enantiomeric composition; pharmacokinetic profile may shift substantially. Enantiomer-specific clearance and half-life differences mean exposure context may not transfer.

Target S(+)-Prilocaine
Substitute Risk R(-)-Prilocaine (opposite enantiomer)

Opposite enantiomer has distinct metabolic clearance and shorter systemic residence. Analytical methods must be enantiomer-specific; non-chiral methods cannot distinguish these forms.

S-Prilocaine Comparator Evidence


Enantioselective Pharmacokinetics

Following a 200 mg intravenous infusion of racemic prilocaine in healthy volunteers, the S(+)-enantiomer (this compound) demonstrated significantly different pharmacokinetic parameters compared to its R(-)-counterpart. The terminal half-life (t1/2) of S(+)-prilocaine was 124±64 min, which is 43% longer than that of R(-)-prilocaine (87±27 min, P<0.05) [1]. Total plasma clearance (CL) for S(+)-prilocaine was 1.91±0.30 L/min, 26% lower than R(-)-prilocaine's 2.57±0.46 L/min (P<0.0001) [2]. Mean residence time (MRT) was also substantially prolonged for S(+)-prilocaine (155±59 min) versus R(-)-prilocaine (108±30 min, P<0.005) [3].

Half-Life (t1/2)
Head-to-head
S(+) 124±64 min vs R(-) 87±27 min
Supports enantiomer-specific PK endpoint review
Reported 43% longer t1/2; 200 mg IV; n=10 healthy volunteers
Pharmacokinetics Enantioselective Metabolism Intravenous Administration

Enantioselective First-Pass Metabolism

After oral administration of 300 mg of racemic prilocaine to 4 healthy volunteers, the plasma concentrations of the S(+)-enantiomer were found to be much higher than those of the R(-)-enantiomer [1]. This substantial difference was attributed to a large difference in intrinsic metabolic clearance of the isomers during first pass through the gut, liver, or both organs [2]. In contrast, after a brachial plexus block with 35 mL of 1.5% racemic prilocaine in 6 patients, the S(+)/R(-) plasma concentration ratio was near unity (1.06±0.06) [3].

Oral S/R Exposure Ratio
Head-to-head
S(+) concentration substantially higher than R(-)
Supports enantioselective first-pass metabolism review
Oral 300 mg racemate; n=4; attributed to presystemic R(-) clearance
First-Pass Metabolism Oral Bioavailability Enantioselective Clearance

Validated Chiral HPLC Method

A stereoselective HPLC method using a brush-type (Pirkle-type) naphthyl ethylamine chiral stationary phase (Sumichiral OA-4700) was developed and validated for the simultaneous quantification of R(-)- and S(+)-prilocaine in human serum [1]. This method achieves sensitive and selective detection of both enantiomers with a flow rate of 0.8 mL/min and UV detection, enabling accurate pharmacokinetic and bioequivalence studies [2]. The method provides a direct, validated analytical tool for distinguishing and quantifying the target S(+)-enantiomer from its R(-)-counterpart in biological matrices.

Chiral HPLC Method
Method context
Sumichiral OA-4700; baseline resolution; UV detection
Supports enantiomer-specific bioanalytical method validation
Validated for human serum matrix; 0.8 mL/min flow
Analytical Chemistry Chiral Separation Method Validation

Transient Neurologic Symptoms vs. Lidocaine

In the context of spinal anesthesia for outpatient surgery, prilocaine is associated with a lower incidence of transient neurologic symptoms (TNS) compared to lidocaine, making it a suitable alternative when rapid recovery is desired [1]. This class-level safety advantage is a key differentiator for prilocaine-based formulations over lidocaine for certain procedures [2].

TNS Endpoint Context
Class-level
Reported lower TNS incidence with prilocaine class vs lidocaine
Class-level endpoint context; not enantiomer-specific
Data to verify; spinal anesthesia class inference
Spinal Anesthesia Neurotoxicity Transient Neurologic Symptoms

Regulatory Impurity Designation

CAS 14289-31-7 is officially catalogued as Prilocaine Impurity 28, a known and regulated impurity in the pharmaceutical compound prilocaine . Its presence and quantification are mandated by pharmacopoeial standards for the quality control of prilocaine active pharmaceutical ingredient (API) and drug products [1]. Vendors supply this compound with certified purity (e.g., 98%) specifically for use as an impurity reference standard .

Impurity Designation
Specification review
Prilocaine Impurity 28; pharmacopoeial reference standard
Supports impurity profiling and QC release testing
Pharmaceutical impurity context; monograph-driven
Pharmaceutical Impurity Quality Control Regulatory Compliance

S-Prilocaine Research & QC Applications


Chiral Pharmacokinetic & Bioequivalence Studies

Investigators conducting human pharmacokinetic or bioequivalence studies of prilocaine formulations require pure S(+)-prilocaine as a reference standard to develop and validate stereoselective bioanalytical methods. The validated chiral HPLC method with UV detection [1] enables accurate measurement of the S-enantiomer's distinct pharmacokinetic profile, including its 43% longer half-life and 26% lower clearance compared to the R-enantiomer [2]. This is essential for regulatory submissions where enantiomer-specific data are mandated.

Pharmaceutical Impurity Profiling & Quality Control

Quality control laboratories in the pharmaceutical industry must procure CAS 14289-31-7 as a certified reference standard (Impurity 28) to comply with pharmacopoeial monographs for prilocaine API and finished drug products . Accurate quantification of this specific enantiomeric impurity is a critical control point in batch release and stability testing, directly impacting regulatory compliance and patient safety.

Enantioselective Toxicology & Metabolism Research

Researchers investigating the toxicity and metabolic fate of prilocaine, particularly the formation of methemoglobinemia via the metabolite ortho-toluidine, utilize the pure S-enantiomer to dissect enantiomer-specific contributions [3]. Studies demonstrating that S(+)-prilocaine achieves significantly higher plasma levels after oral administration due to enantioselective first-pass metabolism [4] highlight the need for the pure compound to accurately model human exposure and risk.

Enantiopure Formulation Development

Pharmaceutical R&D groups exploring next-generation local anesthetics may use S(+)-prilocaine as a chiral building block or lead compound for developing single-enantiomer formulations. The knowledge that S(+)-prilocaine has a longer systemic residence time (MRT 155±59 min vs. 108±30 min for R(-)-prilocaine) [2] could inform the design of sustained-release or lower-toxicity products, leveraging the favorable safety profile of the prilocaine class relative to lidocaine [5].

Application
Selection Property
Validation Focus
Chiral bioanalytical method development
Stereoselective detection capability
Enantiomer-specific PK endpoint review
Impurity reference standard for QC
Impurity 28 regulatory designation
Pharmacopoeial monograph compliance review
Enantioselective metabolism research
Enantiomer-specific metabolic profiling
First-pass metabolism endpoint context
Chiral formulation research
Single-enantiomer PK profile
Exposure-model interpretation

Technical Documentation Hub

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